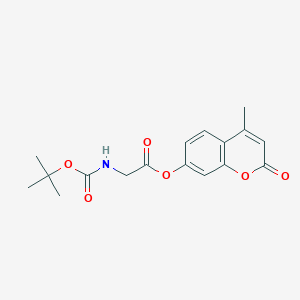

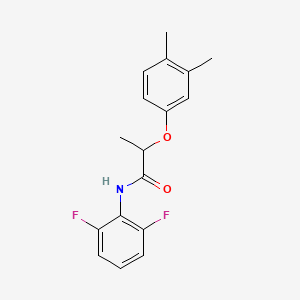

4-甲基-2-氧代-2H-色满-7-基 N-(叔丁氧羰基)甘氨酸酯

描述

Synthesis Analysis

The synthesis of derivatives similar to 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves multiple steps, including condensation, cyclization, and protection reactions. For example, the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids demonstrates a microwave-assisted synthesis approach for chromene derivatives, highlighting the efficiency and high yields of such methods (Chavan et al., 2018). Additionally, the synthesis of (pyrrolidin-2-ylidene)glycinate using intramolecular 1, 3-dipolar cycloaddition of azide and olefin provides insight into the use of cycloaddition reactions in the construction of glycinate moieties (Konda et al., 1999).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the chromene core and various substituents that impact the molecule's overall conformation and stability. X-ray crystallography studies, such as those conducted on related compounds, provide detailed insights into the intra-molecular interactions, such as hydrogen bonding, that stabilize these molecules. For example, the crystal structure analysis of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one reveals how substituents influence the chromene ring's plane and the overall molecular conformation (El-khatatneh et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. The reactivity of the chromene core and the tert-butoxycarbonyl protected glycinate side chain allows for the synthesis of complex molecules with potential biological activity. The multi-component synthesis approach for creating alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence is an example of the chemical versatility of chromene derivatives (Teimouri & Inanloo, 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on compounds like 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate provide insights into the factors affecting these properties, including intermolecular interactions and molecular symmetry (Abou et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate and related compounds are defined by their functional groups, which dictate their reactivity, stability, and potential applications in synthesis and drug design. The study on the synthesis of N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid showcases the approach to modifying chemical properties through functional group manipulation (Gaehde & Matsueda, 1981).

科学研究应用

合成和构象分析

开发合成具有特定官能团的化合物的技术,例如叔丁氧羰基(Boc)保护的氨基酸和恶唑烷酮,是研究的一个关键领域。例如,螺内酰胺作为构象受限的伪肽已被合成,为肽合成和构象分析提供了见解 (Fernandez 等人,2002)。此类研究对于理解复杂分子的结构性质及其在药物设计和材料科学中的潜在应用至关重要。

催化应用和氧化过程

研究钼掺杂石墨碳氮化物作为使用过氧化氢或叔丁基过氧化氢氧化各种底物的催化剂,突出了催化材料在工业应用中的重要性。Gonçalves 等人 (2018) 的研究证明了 Mo 掺杂的 g-C3N4 对非选择性氧化和选择性氧化过程的增强活性 (Gonçalves 等人,2018)。这项研究为开发各种化学转化的有效和选择性催化剂奠定了基础。

结构分析和晶体学

与 4-甲基-2-氧代-2H-色满-7-基 N-(叔丁氧羰基)甘氨酸酯相关的化合物的晶体结构分析可以深入了解此类化合物的分子结构和潜在相互作用。例如,4-羟基-3-[(2-氧代-2H-色满-3-基)-(3,4,5-三甲氧基苯基)甲基]色满-2-酮的晶体结构提供了有关分子构象和氢键模式的详细信息 (Manolov 等人,2008)。了解这些结构细节对于合理设计具有所需物理和化学性质的分子的至关重要。

超分子化学和材料科学

从简单的有机盐(例如源自叔丁氧羰基保护的氨基酸的有机盐)开发超分子凝胶和材料突出了化学和材料科学的交叉。Sahoo 等人 (2012) 证明了叔丁氧羰基 (Boc) 保护的 L-氨基酸如何导致形成具有显着特性的凝胶,例如承重和自愈能力 (Sahoo 等人,2012)。这项研究强调了化学化合物在创造具有特定功能的新型材料中的潜力。

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-10-7-14(19)23-13-8-11(5-6-12(10)13)22-15(20)9-18-16(21)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUGNIBNJASHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)

![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)

![4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)

![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![2-mercapto-5-methyl-3-[(2-methyl-3-furoyl)amino]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628312.png)